molecular formula C11H12N2O B1321925 1-Methoxy-4-methylisoquinolin-3-amine CAS No. 802888-50-2

1-Methoxy-4-methylisoquinolin-3-amine

Cat. No.: B1321925
CAS No.: 802888-50-2
M. Wt: 188.23 g/mol
InChI Key: SZBIVZONPJSIJP-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylisoquinolin-3-amine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Properties for Biomedical Analysis

1-Methoxy-4-methylisoquinolin-3-amine derivatives have been identified as stable fluorophores with strong fluorescence across a wide pH range, making them valuable for biomedical analysis. Specifically, 6-Methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift, useful in aqueous media, and remains stable against light and heat, demonstrating potential as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis of Alkaloids

Research has been conducted on the synthesis of highly-substituted isoquinolines, important in natural product syntheses and drug development. A novel method introduced for the introduction of a methyl group at C1 of isoquinolines, as demonstrated in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, highlights the significance of this compound in synthetic organic chemistry (Melzer et al., 2018).

Potential Antidepressant Effects

Some derivatives of this compound have shown potential as antidepressants. For instance, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a novel molecule, has demonstrated antidepressant-like effects in animal models, possibly acting on trace amine receptors (Dhir et al., 2011).

Neuroprotective Effects

Research indicates that this compound derivatives can have neuroprotective effects. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) was found to protect dopaminergic neurons, suggesting potential applications in treating neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Anticancer and Antimicrobial Applications

Derivatives of this compound have shown promise in anticancer and antimicrobial applications. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, for instance, has been identified as a potent apoptosis inducer and effective in cancer models, with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, new quinoline derivatives carrying a 1,2,3-triazole moiety exhibited significant antibacterial and antifungal activities (Thomas et al., 2010).

Biochemical Analysis

Biochemical Properties

1-Methoxy-4-methylisoquinolin-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, although it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways . These effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is crucial for understanding its functional roles within cells.

Properties

IUPAC Name

1-methoxy-4-methylisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBIVZONPJSIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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